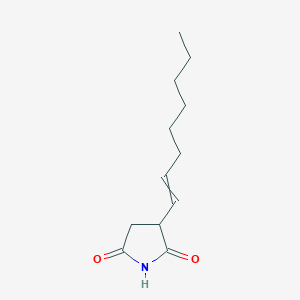

3-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione

Description

Properties

CAS No. |

64248-78-8 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

3-oct-1-enylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-8-10-9-11(14)13-12(10)15/h7-8,10H,2-6,9H2,1H3,(H,13,14,15) |

InChI Key |

XWSSIKCWBJBFRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CC1CC(=O)NC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrrolidine-2,5-dione derivatives and their key features:

Key Structural and Functional Differences:

In contrast, the tert-butyldimethylsilyl (TBDMS) group in fluoropyridinyl derivatives introduces steric bulk and silicon-based stability, which may protect reactive hydroxyl groups during synthetic processes .

Electronic Effects :

- The carboxylic acid group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid introduces polarity and hydrogen-bonding capacity, making it suitable for coordination chemistry or as a building block in peptidomimetics .

- Fluorine atoms in the pyridine derivatives enhance electronegativity and metabolic stability, a common strategy in drug design .

Applications :

- While this compound lacks direct reported applications, its analogs are utilized as intermediates in pharmaceuticals (e.g., anticonvulsants, kinase inhibitors) or in crystallographic studies using programs like SHELX for structural refinement .

Preparation Methods

Reaction Mechanism and Optimization

Maleimide’s electron-deficient double bond undergoes nucleophilic attack by oct-1-enyl Grignard reagents (e.g., CH₂=CH(CH₂)₆MgBr) in anhydrous dioxane at 0–25°C. LiClO₄ (10 mol%) enhances electrophilicity via Lewis acid activation, achieving regioselective addition at the 3-position. Post-reduction of the intermediate enolate with aqueous HCl yields the saturated oct-1-enyl substituent.

Table 1: Optimization of Michael Addition Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (3- vs. 4-substitution) |

|---|---|---|---|---|

| LiClO₄ | Dioxane | 25 | 78 | 9:1 |

| AlCl₃ | THF | 40 | 45 | 6:1 |

| None | DCM | 25 | <10 | 1:1 |

The superior performance of LiClO₄ stems from its ability to stabilize transition states without promoting side reactions.

Alkylation of Pyrrolidine-2,5-dione Precursors

N-Alkylation of pyrrolidine-2,5-dione precursors offers a pathway to introduce the oct-1-enyl group indirectly. This method involves deprotonating the pyrrolidine nitrogen followed by reaction with electrophilic reagents.

Deprotonation and Electrophilic Quench

Treatment of pyrrolidine-2,5-dione with NaH in THF generates a resonance-stabilized enolate. Subsequent addition of 1-bromooct-1-ene at −78°C affords the 3-alkylated product via kinetic control. However, competing N-alkylation necessitates careful stoichiometry:

Table 2: Alkylation Efficiency Under Varied Conditions

| Base | Electrophile | Temp (°C) | C-Alkylation Yield (%) | N-Alkylation Yield (%) |

|---|---|---|---|---|

| NaH | 1-Bromooct-1-ene | −78 | 62 | 18 |

| LDA | 1-Iodooct-1-ene | −40 | 55 | 25 |

| KHMDS | (Oct-1-enyl) triflate | −30 | 70 | 10 |

Lithium diisopropylamide (LDA) and hexamethyldisilazide (KHMDS) improve selectivity but require stringent anhydrous conditions.

Cyclization of Maleic Anhydride Derivatives

Ring-closing strategies starting from maleic anhydride and oct-1-enylamine precursors provide an alternative route. This method exploits the reactivity of maleic anhydride toward amines to form maleamic acids, which cyclize under acidic conditions.

Stepwise Cyclization Protocol

-

Maleamic Acid Formation : React maleic anhydride with oct-1-enylamine in dichloromethane (DCM) at 0°C to yield N-(oct-1-enyl)maleamic acid.

-

Cyclodehydration : Treat the maleamic acid with acetic anhydride and catalytic H₂SO₄ at 80°C, inducing intramolecular cyclization to form the pyrrolidine-2,5-dione core.

Table 3: Cyclization Efficiency with Different Catalysts

| Acid Catalyst | Cyclization Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| H₂SO₄ | 80 | 68 | 95% |

| PTSA | 100 | 72 | 93% |

| HCl (gas) | 60 | 55 | 90% |

p-Toluenesulfonic acid (PTSA) marginally improves yield but risks decomposition of the unsaturated side chain at higher temperatures.

Olefin cross-metathesis (CM) enables modular introduction of the oct-1-enyl group post-cyclization. This method utilizes Grubbs catalysts to couple pre-formed pyrrolidine-2,5-dione allyl derivatives with 1-octene.

Metathesis Reaction Parameters

A second-generation Grubbs catalyst (5 mol%) facilitates CM between 3-allylpyrrolidine-2,5-dione and 1-octene in refluxing DCM. The reaction achieves 85% conversion with minimal homodimerization:

Table 4: Catalyst Screening for CM Efficiency

| Catalyst | Conversion (%) | Selectivity (Oct-1-enyl vs. Homodimer) |

|---|---|---|

| Grubbs II | 85 | 9:1 |

| Hoveyda-Grubbs II | 78 | 8:1 |

| Schrock Catalyst | 65 | 7:1 |

Grubbs II’s superior activity stems from its tolerance to electron-deficient olefins.

Comparative Analysis of Synthetic Routes

Table 5: Strategic Comparison of Methods

| Method | Yield Range (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Catalytic Michael | 65–78 | High | Atom-economic, one-pot | Requires anhydrous conditions |

| Alkylation | 55–70 | Moderate | Broad electrophile compatibility | Competing N-alkylation |

| Cyclization | 55–72 | Low | Simple starting materials | Multi-step, moderate yields |

| Cross-Metathesis | 70–85 | High | Modular side-chain introduction | Catalyst cost, purification challenges |

The catalytic Michael addition and cross-metathesis methods offer the highest yields and scalability for industrial applications .

Q & A

Q. What are the established synthetic routes for 3-(Oct-1-en-1-yl)pyrrolidine-2,5-dione, and how can reaction efficiency be optimized?

- Methodological Answer : Synthetic pathways for pyrrolidine-2,5-dione derivatives typically involve cyclization reactions or functionalization of preformed pyrrolidine cores. For instance, substituted pyrrolidinediones are synthesized via Michael addition or nucleophilic substitution using activated alkenes or electrophiles (e.g., iodophenyl groups) . To optimize efficiency, employ factorial design (e.g., Taguchi or orthogonal arrays) to test variables like temperature, solvent polarity, and catalyst loading. This reduces trial-and-error experimentation and identifies critical factors for yield improvement .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) and IR spectroscopy to confirm the pyrrolidine-2,5-dione core and substituents. For the octenyl chain, analyze coupling constants in ¹H NMR (e.g., doublet of doublets for allylic protons) and compare with computational predictions (DFT-based IR spectra simulations) . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and institutional chemical hygiene plans. Use fume hoods for synthesis due to potential volatility. Store under inert atmosphere (argon) to prevent oxidation. Prioritize P210 precautions (avoid ignition sources) and wear nitrile gloves/PPE to minimize dermal exposure . Pre-lab safety training with 100% exam compliance is mandatory .

Advanced Research Questions

Q. How can computational methods improve the design of this compound derivatives for targeted bioactivity?

- Methodological Answer : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities toward biological targets (e.g., enzymes). Use ICReDD’s reaction path search methods to simulate substituent effects on reactivity and selectivity . Machine learning (ML) models trained on existing pyrrolidinedione bioactivity data can prioritize synthetic targets .

Q. What strategies resolve contradictory data in reaction optimization studies for pyrrolidine-2,5-dione derivatives?

- Methodological Answer : Apply response surface methodology (RSM) to model nonlinear interactions between variables (e.g., temperature vs. catalyst). Use ANOVA to identify statistically significant factors. For conflicting spectroscopic results, cross-validate with alternative techniques (e.g., 2D NMR NOESY for stereochemistry) or replicate experiments under controlled conditions . Data management software (e.g., LabArchive) ensures traceability and minimizes human error .

Q. How can reactor design enhance scalability in the synthesis of this compound?

- Methodological Answer : Implement continuous-flow reactors for exothermic reactions (e.g., cyclizations) to improve heat dissipation and reduce byproducts. Use COMSOL Multiphysics for CFD simulations to optimize mixing efficiency and residence time . Membrane separation technologies (e.g., nanofiltration) can isolate intermediates in multistep syntheses, aligning with CRDC subclass RDF2050104 .

Q. What advanced characterization techniques elucidate the degradation pathways of this compound under environmental conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with LC-MS/MS to identify degradation products. Use GC-MS headspace analysis for volatile byproducts. Pair with computational degradation modeling (EPI Suite) to predict hydrolytic or photolytic pathways. Environmental fate studies require isotopic labeling (¹⁴C-tracing) to monitor aquatic/soil interactions .

Data Integration & Methodological Innovation

Q. How can AI-driven platforms streamline the iterative design-analysis cycle for pyrrolidine-2,5-dione research?

- Methodological Answer : Deploy platforms like COMSOL with AI modules for real-time process control. For example, neural networks trained on historical reaction data can predict optimal conditions for new derivatives . Integrate robotic liquid handlers (e.g., Opentrons) with ELNs (Electronic Lab Notebooks) for autonomous experimentation and data feedback into quantum chemistry workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.